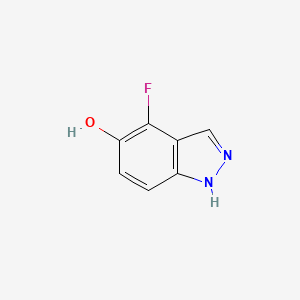

4-Fluoro-1H-indazol-5-OL

Descripción general

Descripción

4-Fluoro-1H-indazol-5-OL is a heterocyclic aromatic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are used in various medicinal applications

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-1H-indazol-5-OL typically involves the cyclization of ortho-substituted benzylidenehydrazines. One common method includes the reaction of 2-fluorobenzaldehyde with hydrazine, followed by cyclization under acidic conditions to form the indazole ring . Another approach involves the use of transition metal-catalyzed reactions, such as copper-catalyzed cyclization of ortho-haloaryl N-tosylhydrazones .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Substitution Reactions

The fluorine atom at position 4 undergoes nucleophilic aromatic substitution (NAS) under specific conditions:

-

Halogen Exchange : Reacts with thionyl chloride (SOCl₂) to replace fluorine with chlorine.

-

Nitration : Treatment with nitric acid (HNO₃) in sulfuric acid introduces nitro groups at positions 3 or 7 .

Table 1: Substitution Reaction Conditions

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Fluorine → Chlorine | SOCl₂, 80°C, 4h | 4-Chloro-1H-indazol-5-ol | 72% | |

| Nitration | HNO₃/H₂SO₄, 0°C, 2h | 3-Nitro-4-fluoro-1H-indazol-5-ol | 65% |

Oxidation Reactions

The hydroxyl group at position 5 is oxidized to a carbonyl group:

-

Ketone Formation : Using pyridinium chlorochromate (PCC) in dichloromethane yields 4-fluoro-1H-indazol-5-one.

-

Peroxide-Mediated Oxidation : Hydrogen peroxide (H₂O₂) under acidic conditions generates quinone-like structures .

Key Finding : Oxidation selectivity depends on steric hindrance from the fluorine substituent .

Reduction Reactions

The indazole core undergoes reduction under catalytic hydrogenation:

-

Ring Saturation : H₂/Pd-C in ethanol reduces the aromatic ring to a tetrahydroindazole derivative.

Table 2: Reduction Outcomes

| Starting Material | Conditions | Product | Purity | Source |

|---|---|---|---|---|

| 4-Fluoro-1H-indazol-5-ol | H₂ (1 atm), Pd-C, EtOH | 4-Fluoro-4,5,6,7-tetrahydro-1H-indazol-5-ol | 89% |

Cross-Coupling Reactions

The compound participates in Suzuki-Miyaura and Buchwald-Hartwig couplings:

-

Suzuki Coupling : With arylboronic acids and PdCl₂(dppf) catalyst, forming biaryl derivatives .

-

Buchwald-Hartwig Amination : Introduces amines at position 1 using CuI/L-proline .

Table 3: Coupling Reaction Parameters

| Reaction Type | Partners | Catalyst System | Yield | Source |

|---|---|---|---|---|

| Suzuki Coupling | Phenylboronic acid | PdCl₂(dppf), K₂CO₃, DMF | 85% | |

| Buchwald-Hartwig | Piperazine | CuI/L-proline, DMSO | 78% |

Functional Group Transformations

-

Esterification : Reacts with acetic anhydride to form 5-acetoxy-4-fluoro-1H-indazole .

-

Mannich Reaction : Forms aminomethyl derivatives with formaldehyde and secondary amines .

Mechanistic Insight : Fluorine’s electron-withdrawing effect directs electrophiles to positions 3 and 7 .

Cyclization Reactions

Used to synthesize polycyclic frameworks:

Biological Derivatization

Aplicaciones Científicas De Investigación

4-Fluoro-1H-indazol-5-OL has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties

Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mecanismo De Acción

The mechanism of action of 4-Fluoro-1H-indazol-5-OL involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The presence of the fluorine atom can enhance its binding affinity and specificity for the target enzyme .

Comparación Con Compuestos Similares

1H-indazole: Lacks the fluorine and hydroxyl groups, resulting in different chemical properties and biological activities.

4-Bromo-1H-indazole: Contains a bromine atom instead of fluorine, which affects its reactivity and applications.

5-Hydroxy-1H-indazole:

Actividad Biológica

4-Fluoro-1H-indazol-5-OL is a heterocyclic aromatic compound belonging to the indazole family. It has garnered attention in medicinal chemistry due to its diverse biological activities, including potential applications in treating various diseases, particularly neurodegenerative disorders and cancers. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and therapeutic potential.

This compound primarily acts as an inhibitor of leucine-rich repeat kinase 2 (LRRK2), a protein implicated in Parkinson's disease. By inhibiting LRRK2, this compound modulates several downstream signaling pathways involved in neuronal survival and function.

Key Mechanisms:

- Inhibition of LRRK2 : Prevents phosphorylation of downstream targets, influencing cellular signaling and potentially reducing neurodegeneration.

- Interaction with Other Biomolecules : The compound may also interact with various enzymes and receptors, contributing to its broad spectrum of biological activities.

Biological Activities

The compound exhibits a range of biological activities that can be categorized as follows:

Anticancer Activity

Research indicates that this compound possesses significant anticancer properties. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The compound's IC50 values against these cell lines suggest potent antiproliferative activity:

These findings indicate that this compound may serve as a lead compound for developing new anticancer therapies.

Anti-inflammatory and Antimicrobial Properties

In addition to its anticancer effects, this indazole derivative has demonstrated anti-inflammatory and antimicrobial activities. These effects are attributed to its ability to inhibit pro-inflammatory cytokines and bacterial growth, although specific data on the potency of these actions is still emerging.

Case Studies

Recent studies have highlighted the potential therapeutic applications of this compound:

- Neuroprotection in Parkinson's Disease Models : In animal models, administration of this compound resulted in reduced neurodegeneration and improved motor function, suggesting its potential as a neuroprotective agent.

- Cytotoxicity Assessment : A study evaluated the cytotoxic effects of various indazole derivatives, including this compound, revealing that it exhibited significant inhibitory activity against multiple cancer cell lines with favorable safety profiles compared to standard chemotherapeutics .

The biochemical properties of this compound are crucial for understanding its biological activity:

Stability and Metabolism

The stability of this compound under physiological conditions is essential for its therapeutic efficacy. Studies indicate that it remains stable over time but may undergo biotransformation processes such as hydroxylation and conjugation, affecting its pharmacokinetics.

Transport Mechanisms

The transport and distribution of this compound within cells are mediated by specific transporters and binding proteins. Understanding these interactions is vital for optimizing its delivery in therapeutic applications.

Propiedades

IUPAC Name |

4-fluoro-1H-indazol-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2O/c8-7-4-3-9-10-5(4)1-2-6(7)11/h1-3,11H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMCVLLSQSMSLNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1NN=C2)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.